molecular formula C17H18BrN5O B11132879 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B11132879
M. Wt: 388.3 g/mol
InChI Key: YBHJXFHKIMYIMQ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a synthetic compound that features a unique combination of indole and pyrimidine moieties. The indole ring is a common structural motif in many natural products and pharmaceuticals, known for its biological activity. The addition of a pyrimidine group further enhances its potential for diverse applications in medicinal chemistry and biological research.

Properties

Molecular Formula

C17H18BrN5O

Molecular Weight

388.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C17H18BrN5O/c18-14-2-3-15-13(12-14)5-10-23(15)11-9-19-16(24)4-8-22-17-20-6-1-7-21-17/h1-3,5-7,10,12H,4,8-9,11H2,(H,19,24)(H,20,21,22)

InChI Key

YBHJXFHKIMYIMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide typically involves multiple steps:

    Bromination of Indole: The starting material, indole, is brominated using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) to yield 5-bromoindole.

    Alkylation: The 5-bromoindole is then alkylated with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate (K2CO3) to form 2-(5-bromo-1H-indol-1-yl)ethylamine.

    Amidation: The final step involves the reaction of 2-(5-bromo-1H-indol-1-yl)ethylamine with 3-(2-pyrimidinylamino)propanoic acid in the presence of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole ring can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxindole derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the amide group to yield the corresponding amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaN3 in DMF, thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential as a bioactive compound, influencing various biological pathways.

    Medicine: Investigated for its therapeutic potential, particularly in oncology, due to the bioactivity of the indole and pyrimidine moieties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins. The pyrimidine moiety can interact with nucleic acids or enzymes involved in nucleotide metabolism, potentially inhibiting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Another indole derivative with different substituents, used in pharmaceutical research.

    N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide: A compound with a different core structure but similar functional groups.

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is unique due to the combination of the brominated indole and pyrimidine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-3-(2-pyrimidinylamino)propanamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

  • Chemical Name : this compound
  • CAS Number : 1436001-77-2
  • Molecular Formula : C₁₇H₁₈BrN₅O
  • Molecular Weight : Approximately 388.3 g/mol

The compound features an indole moiety, a pyrimidine ring, and an amide functional group, which contribute to its diverse biological activities. The presence of bromine on the indole ring enhances its reactivity and pharmacological properties .

This compound exhibits potential as a therapeutic agent through several mechanisms:

  • Serotonin Receptor Modulation : The compound shows dual action on serotonin receptors, which may enhance its efficacy in treating mood disorders.
  • GABA-A Receptor Interaction : Its interaction with GABA-A receptors suggests anxiolytic properties, potentially useful for anxiety-related conditions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound holds promise in various therapeutic areas:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar structures exhibit antiviral properties against viruses such as influenza and hepatitis C. The mechanism often involves inhibition of viral replication pathways .
  • Anticancer Properties : Indole derivatives are known for their anticancer activities. The brominated structure may enhance cytotoxic effects against certain cancer cell lines.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructureKey Features
FluoxetineFluoxetine StructureSelective serotonin reuptake inhibitor; used for depression
DiazepamDiazepam StructureBenzodiazepine; anxiolytic effects through GABA-A receptor modulation
SertralineSertraline StructureAnother selective serotonin reuptake inhibitor; similar therapeutic uses

This comparison highlights that this compound may offer a broader therapeutic profile due to its dual action on both serotonin and GABA-A receptors.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that compounds similar to this compound exhibited significant antiviral activity against various strains of viruses, showing IC₅₀ values in the low micromolar range .
  • Cytotoxicity Assessments : Research assessing the cytotoxic effects on cancer cell lines revealed that this compound could induce apoptosis at concentrations that were not toxic to normal cells, indicating a potential therapeutic window for cancer treatment.

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